N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of both benzothiazole and nitrofuran moieties in the structure of this compound suggests that it may possess unique properties and activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the enzymebenzoate 4-hydroxylase (CYP53) . This enzyme is unique to fungi and is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .
Mode of Action
It is suggested that similar compounds interact with the active site of the target enzyme, inhibiting its enzymatic activity . This interaction likely results in the disruption of the metabolic processes in which the target enzyme is involved .
Biochemical Pathways
Given the potential target of the compound, it can be inferred that the pathways related to the metabolism of aromatic compounds in fungi could be affected .
Result of Action
The inhibition of the target enzyme could potentially disrupt the metabolic processes in which the enzyme is involved, leading to the death of the fungal cells .
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 5-nitrofuran-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-fluoro-1,3-benzothiazol-2-yl)formamide: This compound has a similar benzothiazole core but lacks the nitrofuran moiety, which may result in different biological activities.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: This derivative contains a phenoxyacetamide group instead of the nitrofuran moiety, which may influence its chemical reactivity and biological properties.
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide: This compound features an oxolane ring, which may confer different physical and chemical properties compared to the nitrofuran-containing compound.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O4S/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNHKMUNFQGQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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